3-(Octyloxy)azetidine: A Novel Scaffold for Modulating Lipophilicity and Metabolic Stability in Drug Discovery
3-(Octyloxy)azetidine: A Novel Scaffold for Modulating Lipophilicity and Metabolic Stability in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of modern drug discovery. Small, saturated heterocycles have emerged as particularly valuable scaffolds, offering a means to introduce three-dimensionality and fine-tune physicochemical properties. Among these, the azetidine ring has been identified as a privileged motif, present in several FDA-approved drugs, where it enhances metabolic stability, aqueous solubility, and target affinity.[1][2] This guide explores the untapped potential of a specific, underexplored derivative: 3-(Octyloxy)azetidine. By combining the rigid, sp³-rich azetidine core with a lipophilic octyloxy side chain, this molecule presents a unique opportunity to systematically modulate properties critical for drug efficacy, particularly in therapeutic areas requiring blood-brain barrier penetration or interaction with hydrophobic biological targets. We will dissect the strategic rationale for its use, propose synthetic routes, and outline a comprehensive research and development workflow to unlock its potential in medicinal chemistry.
The Strategic Imperative for Novel Scaffolds: Introducing 3-(Octyloxy)azetidine
The journey from a hit compound to a clinical candidate is often fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME) properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a "bioisostere" for more common rings like pyrrolidine and piperidine, often conferring superior pharmacokinetic characteristics.[1][3] Its inherent ring strain and non-planar geometry provide a rigid framework for the precise spatial orientation of substituents, which can lead to higher binding affinity with biological targets.[3][4]
The novelty of 3-(Octyloxy)azetidine lies in the deliberate conjugation of this validated scaffold with an eight-carbon ether side chain. The octyloxy group serves as a powerful modulator of lipophilicity. This feature can be strategically leveraged to:
-
Enhance Membrane Permeability: The lipophilic tail can facilitate passage through cellular membranes and biological barriers like the blood-brain barrier (BBB).
-
Modulate Metabolic Stability: The ether linkage is generally more stable to metabolic cleavage than an ester, while the alkyl chain can shield the azetidine ring from certain drug-metabolizing enzymes.[5][6]
-
Target Hydrophobic Pockets: The octyloxy chain can form favorable hydrophobic interactions within the binding sites of specific protein targets.
This guide provides the foundational knowledge and actionable protocols for medicinal chemists to explore 3-(Octyloxy)azetidine as a novel building block for next-generation therapeutics.
Deconstructing the Scaffold: A Tale of Two Moieties
The Azetidine Ring: A Privileged Structure
The utility of the azetidine scaffold in drug design is well-established.[2][7] Its incorporation into a molecule can confer several advantages:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce the pKa of the nitrogen atom compared to larger saturated heterocycles, which can be beneficial for oral absorption and reducing off-target ion channel activity.[8]
-
Metabolic Stability: The compact, strained ring is often more resistant to metabolism by cytochrome P450 enzymes compared to more flexible acyclic amines or larger rings.[2][9] Several approved drugs, including baricitinib and cobimetinib, feature the azetidine motif to enhance their pharmacokinetic profiles.[2]
-
Structural Rigidity and 3D-Character: The defined, non-planar geometry of the azetidine ring reduces the entropic penalty upon binding to a target, potentially increasing potency.[4] It acts as a sp³-rich scaffold that projects substituents into distinct vectors in three-dimensional space, a desirable feature for exploring complex protein binding sites.[3]
The Octyloxy Side Chain: A Lipophilicity "Tuning Knob"
The octyloxy side chain is not merely a solubilizing group; it is a critical determinant of the molecule's overall ADME profile. The length of an aliphatic side chain can significantly influence a compound's properties.[10][11] The eight-carbon chain in 3-(Octyloxy)azetidine is predicted to substantially increase the molecule's lipophilicity (LogP). This has profound implications:
-
CNS Penetrability: For central nervous system (CNS) disorders, crossing the blood-brain barrier is a major hurdle. Increased lipophilicity is a key factor in passive diffusion across the BBB.
-
Antimicrobial Activity: For pathogens with lipid-rich cell walls, such as Mycobacterium tuberculosis, a lipophilic tail can enhance cell wall penetration and disruption.[12]
-
Protein Binding: The flexible alkyl chain can adapt to and occupy hydrophobic pockets in a target protein, potentially increasing binding affinity and modifying the pharmacological profile.
Synthesis and Physicochemical Characterization
The synthesis of 3-(Octyloxy)azetidine is not explicitly detailed in readily available literature, but a logical and efficient route can be proposed based on established chemical principles. The most direct pathway involves the Williamson ether synthesis, starting from the commercially available building block, 3-hydroxyazetidine.
Proposed Synthetic Workflow
The synthesis begins with the protection of the azetidine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, followed by ether formation and subsequent deprotection.
Caption: Proposed synthetic route for 3-(Octyloxy)azetidine.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for any drug discovery program. Below is a summary of known and predicted properties for 3-(Octyloxy)azetidine.
| Property | Value / Prediction | Source |
| CAS Number | 1410002-81-1 | [13][14] |
| Molecular Formula | C₁₁H₂₃NO | [13][14] |
| Molecular Weight | 185.31 g/mol | [13][14] |
| Density | 0.89 ± 0.1 g/cm³ | [13] |
| XLogP3 (Predicted) | 2.2 | [15] (Comparative analysis with 3-o-Tolyloxy-azetidine) |
| Topological Polar Surface Area | 21.3 Ų | [15] (Comparative analysis with 3-o-Tolyloxy-azetidine) |
| Hydrogen Bond Donor Count | 1 | [15] |
| Hydrogen Bond Acceptor Count | 2 | [15] |
| Rotatable Bond Count | 8 | Calculated |
Potential Therapeutic Applications: A Hypothesis-Driven Approach
The unique structural combination of 3-(Octyloxy)azetidine suggests its utility in several therapeutic areas where its predicted properties would be highly advantageous.
Central Nervous System (CNS) Disorders
The predicted lipophilicity (XLogP3 ≈ 2.2) positions 3-(Octyloxy)azetidine in a favorable range for penetrating the blood-brain barrier. Azetidine derivatives have already shown promise as CNS modulators.[2] This scaffold could serve as a starting point for developing novel treatments for neurodegenerative diseases, depression, or epilepsy by targeting CNS receptors or enzymes.
Anticancer Agents
Azetidine-based compounds have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key driver in many cancers.[12][16] The octyloxy chain could potentially enhance cellular uptake and occupy hydrophobic pockets within the STAT3 protein, leading to improved potency.
Caption: Potential inhibition of the STAT3 signaling pathway.
Antimicrobial Agents
The cell wall of certain bacteria, particularly mycobacteria, is rich in mycolic acids—long, waxy lipids that create a formidable barrier.[12] The lipophilic octyloxy chain of 3-(Octyloxy)azetidine could facilitate interaction with and penetration of this lipid layer, making it a promising scaffold for developing new antitubercular or antibacterial agents that target cell wall biosynthesis.[12]
Proposed Research & Development Workflow
A systematic, phased approach is crucial to validate the potential of 3-(Octyloxy)azetidine.
Caption: Systematic R&D workflow for 3-(Octyloxy)azetidine.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard method for assessing metabolic stability, a critical parameter in drug discovery.[5]
Objective: To determine the rate of metabolism of 3-(Octyloxy)azetidine when incubated with liver microsomes.
Materials:
-
3-(Octyloxy)azetidine (test compound)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Cofactor solution)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Reference compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance)[5]
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of the test compound and reference compounds in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer and the liver microsomal solution.
-
Pre-incubation: Add the test compound (final concentration typically 1 µM) to the microsome mixture and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation:
| Compound | Half-Life (t½, min) (Hypothetical) | Intrinsic Clearance (CLint, µL/min/mg) (Hypothetical) |
| 3-(Octyloxy)azetidine | 55 | 12.6 |
| Verapamil (High Clearance) | 8 | 86.6 |
| Dextromethorphan (Moderate Clearance) | 25 | 27.7 |
(Data for Verapamil and Dextromethorphan are representative values.[5])
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]
Objective: To evaluate the antibacterial activity of 3-(Octyloxy)azetidine against selected bacterial strains.
Materials:
-
3-(Octyloxy)azetidine (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Standard antibiotic (e.g., Ciprofloxacin, as positive control)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Methodology:
-
Compound Preparation: Prepare a stock solution of 3-(Octyloxy)azetidine and perform serial two-fold dilutions in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a growth control (medium + inoculum, no compound), a sterility control (medium only), and a positive control (medium + inoculum + standard antibiotic).[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm.
Conclusion and Future Directions
3-(Octyloxy)azetidine represents a compelling, yet underexplored, scaffold for medicinal chemistry. The strategic fusion of a metabolically robust, conformationally constrained azetidine ring with a lipophilicity-modulating octyloxy chain provides a powerful tool for drug designers. The hypotheses presented herein—targeting CNS disorders, cancer, and microbial infections—are grounded in the established roles of these respective moieties. The provided synthetic and experimental frameworks offer a clear and actionable path for the scientific community to investigate and validate these claims. Future work should focus on the synthesis of a small library of analogues, varying the alkyl chain length and substitution patterns on the azetidine ring, to build a comprehensive structure-activity relationship (SAR) and unlock the full therapeutic potential of this promising molecular architecture.
References
- Oreate AI Blog. (2025, December 30).
- BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
- Enamine. (n.d.). Azetidines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- ChemScene LLC. (n.d.). 3-(Octyloxy)azetidine | 1410002-81-1.
- Baxendale Group - Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- ChemicalBook. (2026, January 13). 3-Hydroxyazetidine hydrochloride | 18621-18-6.
- MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Guidechem. (n.d.). Azetidine, 3-(octyloxy)- 1410002-81-1.
- Frontiers. (n.d.). Table S8 The list of potential therapeutic targets.
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
- National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- ACS Publications. (2025, March 19).
- RSC Publishing. (2023, June 15). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
- Nature. (n.d.).
- PubMed. (2022, May 28). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.
- Elsevier. (n.d.). Azetidine Synthesis.
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7).
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- PubMed. (2008, August 7). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling.
- National Institutes of Health. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
- ECHEMI. (n.d.). 3-o-Tolyloxy-azetidine | 954222-84-5.
- Taylor & Francis Online. (n.d.).
- ResearchGate. (2008, March). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes.
- ResearchGate. (n.d.). Effect of n-octyloxy side chains on the complex viscosity.
- MDPI. (2023, October 14). From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design.
- PubMed. (2019, August 28).
- MDPI. (2023, September 15). Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of the Aliphatic Side Chain on the Near Atmospheric Pressure Plasma Polymerization of 2-Alkyl-2-oxazolines for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-(Octyloxy)azetidine | 1410002-81-1 [sigmaaldrich.cn]
- 14. Page loading... [wap.guidechem.com]
- 15. echemi.com [echemi.com]
- 16. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
